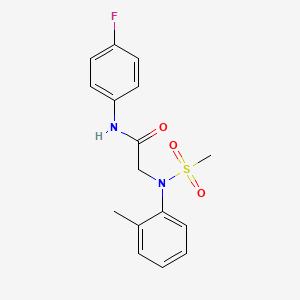
5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a dichlorophenoxy group, a nitro group, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole typically involves the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate.
Formation of 2,4-dichlorophenoxyacetic acid hydrazide: The acid is then reacted with thiosemicarbazide in the presence of phosphoryl chloride.
Cyclization to form the triazole ring: The hydrazide is cyclized with appropriate reagents to form the triazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Cyclization: The triazole ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines and thiols are commonly used.
Cyclization: Cyclization reactions often require acidic or basic conditions and elevated temperatures.
Major Products
Reduction of the nitro group: Results in the formation of 5-(2,4-dichlorophenoxy)-1-methyl-3-amino-1H-1,2,4-triazole.
Substitution reactions: Lead to various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole has several scientific research applications:
Agriculture: It is studied for its potential use as a herbicide due to its ability to inhibit plant growth.
Pharmaceuticals: The compound is investigated for its potential antitumor and antimicrobial properties.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets. In plants, it may inhibit key enzymes involved in growth and development. In microorganisms, it can disrupt cellular processes, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
1,2,4-triazole derivatives: A class of compounds with diverse biological activities, including antifungal and anticancer properties.
Uniqueness
5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole is unique due to the combination of its dichlorophenoxy group, nitro group, and triazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4O3/c1-14-9(12-8(13-14)15(16)17)18-7-3-2-5(10)4-6(7)11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIARROKZIOLREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5889571.png)


![3-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE](/img/structure/B5889581.png)
![3-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5889589.png)
![methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5889597.png)
![methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5889611.png)
![[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(2-bromo-4-propan-2-ylphenoxy)acetate](/img/structure/B5889622.png)

![2-[(3,4-difluorophenyl)methyl-propylamino]ethanol](/img/structure/B5889631.png)

![N-[2-(acetylamino)phenyl]biphenyl-2-carboxamide](/img/structure/B5889646.png)
![1,4,5,7-tetramethyl-6-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5889650.png)
